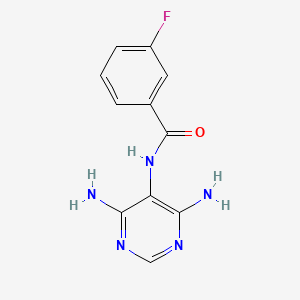
(S)-Morpholin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Morpholin-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an amine group at the second position of the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-amine hydrochloride typically involves the reaction of morpholine with an appropriate amine source under controlled conditions. One common method involves the reductive amination of morpholine using a reducing agent such as sodium borohydride in the presence of an amine donor. The reaction is usually carried out in an aqueous or alcoholic solvent at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Morpholin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
Oxidation: Formation of morpholine N-oxide.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Morpholin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-Morpholin-2-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, lacking the amine group at the second position.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Piperazine: A structurally similar compound with a different ring structure.
Uniqueness
(S)-Morpholin-2-amine hydrochloride is unique due to the presence of the amine group at the second position, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions that are not possible with other similar compounds, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H11ClN2O |
|---|---|
Molekulargewicht |
138.59 g/mol |
IUPAC-Name |
(2S)-morpholin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c5-4-3-6-1-2-7-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1 |
InChI-Schlüssel |
FYYHWEYDRSFGKD-WCCKRBBISA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)N.Cl |
Kanonische SMILES |
C1COC(CN1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




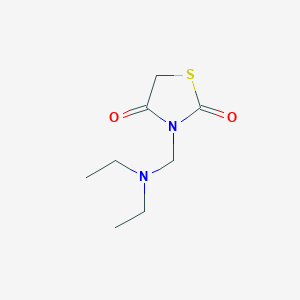
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
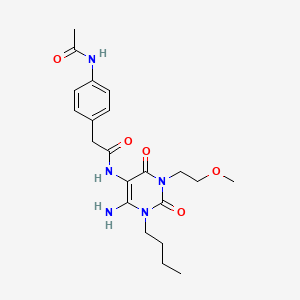
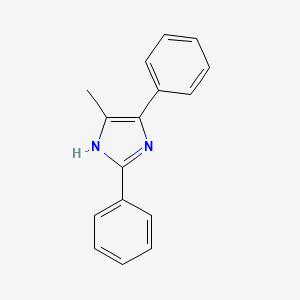
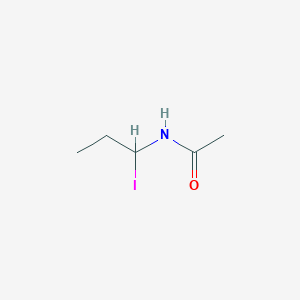

![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
